![molecular formula C23H17IN2O2 B5495856 6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B5495856.png)
6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodine atom, a methoxyphenyl group, and a dihydroquinazolinone core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable techniques such as continuous flow chemistry and employing robust purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the dihydroquinazolinone core can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce a corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying enzyme inhibition and protein-ligand interactions.
Industry: Its chemical properties make it suitable for use in materials science, such as developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The iodine atom and methoxyphenyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The dihydroquinazolinone core can also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar iodine and methoxyphenyl groups but different core structure.
4-Iodo-2-methoxyphenol: Contains an iodine and methoxy group but lacks the complex dihydroquinazolinone core.
Uniqueness
6-Iodo-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups and core structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
6-iodo-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c1-28-19-11-7-16(8-12-19)9-14-22-25-21-13-10-17(24)15-20(21)23(27)26(22)18-5-3-2-4-6-18/h2-15H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYRYUBYZVUPW-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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